REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.[Cl:11]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[S:3][C:4]([Cl:11])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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NC=1SC=C(N1)C(F)(F)F
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Name
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|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
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8.8 g
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Type
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reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 9 hr
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Duration
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9 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in chloroform
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Type
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WASH
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Details
|
washed with cold diluted aqueous sodium hydroxide
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Type
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DRY_WITH_MATERIAL
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Details
|
The chloroform layer was dried over magnesium sulfate
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
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to give crude 2-Amino-5-chloro-4-trifuloromethylthiazole (12 g)
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from n-hexane-benzene (1:1 mixture) as colorless needles (6.8 g), m. p. 107-108° C.
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC(=C(N1)C(F)(F)F)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |